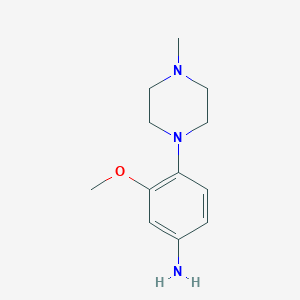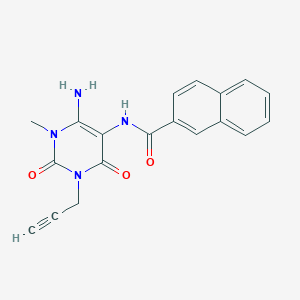
1-Methyl-5-(2-naphthylcarbonylamino)-3-(2-propynyl)-6-aminouracil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-5-(2-naphthylcarbonylamino)-3-(2-propynyl)-6-aminouracil, also known as MNCPAU, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound belongs to the family of uracil derivatives and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Mechanism of Action
The mechanism of action of 1-Methyl-5-(2-naphthylcarbonylamino)-3-(2-propynyl)-6-aminouracil is not fully understood, but studies have shown that it acts by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and proliferation. This leads to the inhibition of cancer cell growth and proliferation, making it a potential candidate for cancer therapy.
Biochemical and Physiological Effects:
1-Methyl-5-(2-naphthylcarbonylamino)-3-(2-propynyl)-6-aminouracil has been shown to have several biochemical and physiological effects. Studies have shown that it can inhibit the activity of certain enzymes and proteins that are involved in cell growth and proliferation, leading to the inhibition of cancer cell growth and proliferation. Additionally, 1-Methyl-5-(2-naphthylcarbonylamino)-3-(2-propynyl)-6-aminouracil has been shown to have anti-inflammatory properties and can reduce inflammation in the body.
Advantages and Limitations for Lab Experiments
1-Methyl-5-(2-naphthylcarbonylamino)-3-(2-propynyl)-6-aminouracil has several advantages and limitations for lab experiments. One of the main advantages is its potent anticancer properties, which make it a potential candidate for the development of new cancer therapies. Additionally, 1-Methyl-5-(2-naphthylcarbonylamino)-3-(2-propynyl)-6-aminouracil has been extensively studied and optimized for synthesis, making it readily available for lab experiments. However, one of the limitations of 1-Methyl-5-(2-naphthylcarbonylamino)-3-(2-propynyl)-6-aminouracil is its potential toxicity, which needs to be carefully evaluated before its use in lab experiments.
Future Directions
There are several future directions for the study of 1-Methyl-5-(2-naphthylcarbonylamino)-3-(2-propynyl)-6-aminouracil. One of the main directions is the development of new cancer therapies based on 1-Methyl-5-(2-naphthylcarbonylamino)-3-(2-propynyl)-6-aminouracil. Additionally, further studies are needed to fully understand the mechanism of action of 1-Methyl-5-(2-naphthylcarbonylamino)-3-(2-propynyl)-6-aminouracil and its potential applications in other fields such as inflammation and autoimmune diseases. Furthermore, the potential toxicity of 1-Methyl-5-(2-naphthylcarbonylamino)-3-(2-propynyl)-6-aminouracil needs to be carefully evaluated to ensure its safe use in lab experiments and potential clinical applications.
Synthesis Methods
1-Methyl-5-(2-naphthylcarbonylamino)-3-(2-propynyl)-6-aminouracil can be synthesized using a multistep process that involves the reaction of 2-naphthyl isocyanate with 1-methyl-3-(2-propynyl) uracil in the presence of a catalyst. The resulting product is then treated with acetic anhydride to form the final compound, 1-Methyl-5-(2-naphthylcarbonylamino)-3-(2-propynyl)-6-aminouracil. This synthesis method has been extensively studied and optimized to obtain high yields and purity of the compound.
Scientific Research Applications
1-Methyl-5-(2-naphthylcarbonylamino)-3-(2-propynyl)-6-aminouracil has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of 1-Methyl-5-(2-naphthylcarbonylamino)-3-(2-propynyl)-6-aminouracil is in the field of cancer research. Studies have shown that 1-Methyl-5-(2-naphthylcarbonylamino)-3-(2-propynyl)-6-aminouracil has potent anticancer properties and can inhibit the growth and proliferation of cancer cells. This makes it a potential candidate for the development of new cancer therapies.
properties
CAS RN |
197075-93-7 |
|---|---|
Product Name |
1-Methyl-5-(2-naphthylcarbonylamino)-3-(2-propynyl)-6-aminouracil |
Molecular Formula |
C19H16N4O3 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
N-(6-amino-1-methyl-2,4-dioxo-3-prop-2-ynylpyrimidin-5-yl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C19H16N4O3/c1-3-10-23-18(25)15(16(20)22(2)19(23)26)21-17(24)14-9-8-12-6-4-5-7-13(12)11-14/h1,4-9,11H,10,20H2,2H3,(H,21,24) |
InChI Key |
HSNUFGFXYCAQHQ-UHFFFAOYSA-N |
SMILES |
CN1C(=C(C(=O)N(C1=O)CC#C)NC(=O)C2=CC3=CC=CC=C3C=C2)N |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)CC#C)NC(=O)C2=CC3=CC=CC=C3C=C2)N |
synonyms |
2-Naphthalenecarboxamide, N-[6-amino-1,2,3,4-tetrahydro-1-methyl-2,4-dioxo-3-(2-propynyl)-5-pyrimidinyl]- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



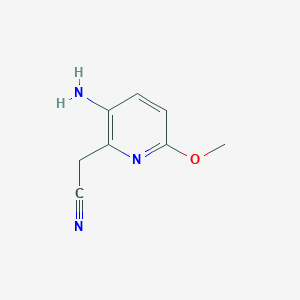
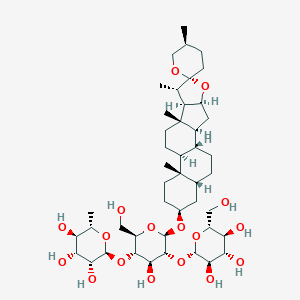




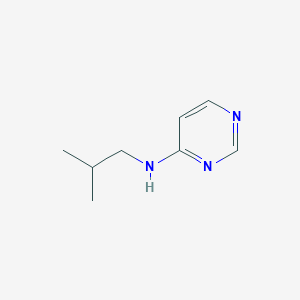




![Trisiloxane, 3,3/'-(1,2-ethanediyl)bis[3-[(diMethylsilyl)oxy]-1,1,5,5-tetraMethyl-](/img/structure/B168674.png)

